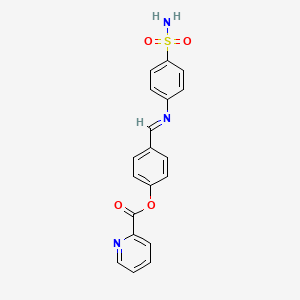

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate is an organic compound that features a sulfamoylphenyl group linked to a picolinate moiety through an imino-methyl bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate typically involves a multi-step process. One common method starts with the preparation of the imino-methyl intermediate through a Schiff base reaction between 4-sulfamoylbenzaldehyde and aniline. This intermediate is then reacted with picolinic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate can undergo various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

Reduction: The imino group can be reduced to form amine derivatives.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex molecular architectures. For instance, the sulfamoyl group can be modified to generate sulfonyl derivatives, while the imino group can be reduced to form amines.

Table 1: Chemical Reactions and Products

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfonyl derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Amine derivatives |

| Substitution | Electrophiles (halogens, nitro groups) | Halogenated/nitrated phenyl derivatives |

Biological Research

Enzyme Inhibition Studies

Research has indicated that (E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate may act as an enzyme inhibitor. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition of their activity. This property is being explored in studies aimed at developing new therapeutics for conditions such as cancer and inflammatory diseases.

Case Study: Anticancer Activity

Recent studies have investigated the compound's potential in inducing ferroptosis in cancer cells. Ferroptosis is a form of regulated cell death that has been linked to tumor suppression. The compound's structure allows it to interact with cellular targets involved in oxidative stress pathways, making it a candidate for further development in cancer therapy .

Medicinal Applications

Therapeutic Properties

The compound has been explored for its anti-inflammatory and antimicrobial activities. Its unique structure enhances solubility and reactivity, which are critical for drug development. Preliminary studies suggest that it may exhibit significant inhibitory effects against various bacterial strains.

Table 2: Potential Therapeutic Effects

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers |

Industrial Applications

Material Development

In industrial settings, this compound is being utilized in the development of new materials with specific properties. Its chemical reactivity allows it to be incorporated into polymers or coatings that require enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of (E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the imino-methyl bridge allows for conjugation with various functional groups. This compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-4-(((4-Bromophenyl)imino)methyl)phenol: Similar structure but with a bromophenyl group instead of a sulfamoylphenyl group.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Features a methoxyphenyl group and an amino-methyl bridge.

Uniqueness

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate is unique due to the presence of the sulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.

Biologische Aktivität

(E)-4-(((4-sulfamoylphenyl)imino)methyl)phenyl picolinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in cancer progression. Notably, sulfamoylated derivatives have been studied for their ability to inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer and other malignancies.

Key Findings:

- Steroid Sulfatase Inhibition : Studies have shown that sulfamoylated phenolic compounds can significantly inhibit STS activity in vitro, with some derivatives demonstrating IC50 values as low as 0.21 nM, indicating potent inhibitory effects compared to standard treatments like Irosustat .

- Ferroptosis Induction : Certain derivatives have been linked to inducing ferroptosis, a form of regulated cell death that has therapeutic implications in cancer treatment. This mechanism is particularly relevant for compounds targeting cancer cells resistant to conventional therapies .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Experimental Data

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

In Vitro Studies

- Enzymatic Assays : Compounds similar to the target compound were tested using radioisotope assays to measure STS inhibition. Results indicated that many derivatives maintained significant inhibitory activity at concentrations as low as 10 nM .

- Cell Line Studies : In MCF-7 breast cancer cells, several derivatives exhibited nearly complete inhibition of STS activity at 100 nM concentration, highlighting their potential as effective therapeutic agents .

Clinical Implications

The ability to inhibit STS and induce ferroptosis suggests that this compound could be developed into a novel therapeutic agent for treating hormone-dependent cancers and overcoming resistance in existing therapies.

Eigenschaften

IUPAC Name |

[4-[(4-sulfamoylphenyl)iminomethyl]phenyl] pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c20-27(24,25)17-10-6-15(7-11-17)22-13-14-4-8-16(9-5-14)26-19(23)18-3-1-2-12-21-18/h1-13H,(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWLNQWACPVKQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.